

5-Chloro-4-methoxyquinoline synthesis pathway

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Compound of Interest

Compound Name: 5-Chloro-4-methoxyquinoline

Cat. No.: B13670137

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5-Chloro-4-methoxyquinoline Synthesis Pathway: An In-Depth Technical Guide

Executive Summary

5-Chloro-4-methoxyquinoline (CAS: 21716-61-0) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, antimalarials, and antitubercular agents. Its structural rigidity and the electronic properties of the 5-chloro substituent make it a valuable pharmacophore for modulating lipophilicity and metabolic stability.

This guide details the synthesis of **5-chloro-4-methoxyquinoline**, addressing the primary challenge: regioselectivity. The standard industrial route (Gould-Jacobs) produces a mixture of 5- and 7-chloro isomers. This document provides a robust protocol for the synthesis, separation, and functionalization required to obtain high-purity **5-chloro-4-methoxyquinoline**.

Part 1: Retrosynthetic Analysis & Strategy

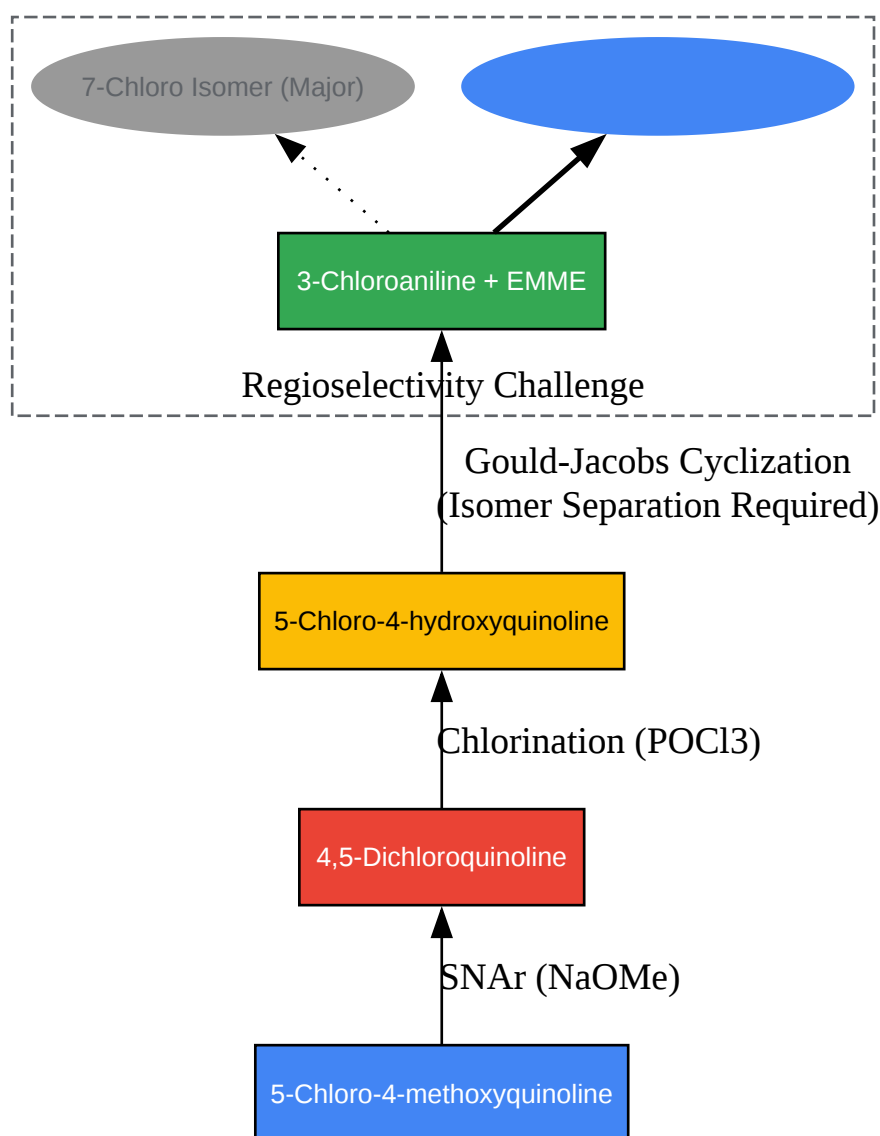
The synthesis is best approached by disconnecting the C4-methoxy bond and the heterocyclic ring construction.

- C4-O Disconnection: The methoxy group is introduced via Nucleophilic Aromatic Substitution (

) on a 4-chloro intermediate. The 4-position is activated by the quinoline nitrogen, whereas the 5-position is deactivated, ensuring high regioselectivity during methoxylation.

- C4-Cl Disconnection: The 4-chloro moiety is derived from the tautomeric 4-hydroxyquinoline (4-quinolone) using phosphorus oxychloride ().
- Ring Construction: The core quinoline ring is formed via the Gould-Jacobs reaction using 3-chloroaniline.
 - Critical Issue: Cyclization of 3-chloroaniline yields two isomers: 7-chloro (major, sterically favored) and 5-chloro (minor, sterically hindered).
 - Solution: A rigorous fractional crystallization or chromatographic separation protocol is required post-cyclization.

Strategic Pathway Diagram



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Caption: Retrosynthetic logic flow highlighting the critical regioselectivity checkpoint at the cyclization stage.

Part 2: Detailed Synthesis Protocol

Phase 1: Ring Construction (Gould-Jacobs Reaction)

Objective: Synthesize 5-chloro-4-hydroxyquinoline (5-chloroquinolin-4(1H)-one).

Reagents:

- 3-Chloroaniline (1.0 eq)
- Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
- Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture)
- Solvents: Ethanol, Hexanes, DMF (for purification)

Step-by-Step Protocol:

- Condensation (Enamine Formation):
 - Charge a reactor with 3-chloroaniline and EMME.
 - Heat to 100–110°C for 2 hours. Ethanol is generated as a byproduct.^[1]
 - Process Control: Use a Dean-Stark trap or open distillation to remove ethanol, driving the equilibrium forward.
 - Cool the mixture to obtain the solid diethyl (3-chloroanilino)methylenemalonate. Recrystallize from ethanol/hexanes if necessary (Yield: >90%).
- Thermal Cyclization:
 - Heat Dowtherm A (10 volumes relative to solid) to 250°C (reflux).
 - Slowly add the enamine intermediate to the boiling solvent. Caution: Rapid addition causes foaming due to ethanol evolution.
 - Maintain reflux for 45–60 minutes.
 - Mechanism: The reaction proceeds via an addition-elimination sequence followed by electrocyclic ring closure.
- Isomer Separation (The Critical Step):
 - Cool the reaction mixture to room temperature. The 7-chloro-4-hydroxyquinoline (major isomer) typically precipitates first due to lower solubility.

- Filter the solids (mostly 7-chloro isomer).[1][2]
- Isolation of 5-chloro isomer:
 - Concentrate the mother liquor (Dowtherm A filtrate).
 - Dilute with hexanes to precipitate the remaining solids.
 - Purification: The crude solid from the filtrate is enriched in the 5-chloro isomer. Purify via flash column chromatography (SiO₂, MeOH/DCM gradient 0-10%) or fractional recrystallization from acetic acid/water.
 - Validation: Confirm regiochemistry via ¹H NMR. The 5-chloro isomer shows a distinct splitting pattern for the proton at C8 (doublet) and C6 (triplet), differing from the 7-chloro isomer.

Phase 2: Chlorination

Objective: Convert 5-chloro-4-hydroxyquinoline to 4,5-dichloroquinoline.

Reagents:

- 5-Chloro-4-hydroxyquinoline (1.0 eq)
- Phosphorus Oxychloride (
) (5.0 eq)
- Catalytic DMF (optional)

Protocol:

- Suspend the purified 5-chloro-4-hydroxyquinoline in neat
.
- Heat to reflux (105°C) for 2–3 hours. The solid will dissolve as the reaction proceeds.[3]
- Workup:

- Cool to room temperature.[3][4]
- Remove excess
under reduced pressure (rotary evaporator).
- Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).
- Neutralize with aqueous
or
to pH 8–9.
- Extract with Dichloromethane (DCM) or Ethyl Acetate.
- Dry over
and concentrate.
- Yield: Typically 85–95% of 4,5-dichloroquinoline.

Phase 3: Methoxylation ()

Objective: Selective substitution at C4 to yield **5-chloro-4-methoxyquinoline**.

Reagents:

- 4,5-Dichloroquinoline (1.0 eq)[5]
- Sodium Methoxide (NaOMe) (1.2–1.5 eq)
- Methanol (anhydrous)

Protocol:

- Dissolve 4,5-dichloroquinoline in anhydrous methanol.
- Add solid NaOMe or 25% NaOMe/MeOH solution.

- Heat to reflux (65°C) for 4–6 hours.
 - Mechanistic Insight: The C4-chlorine is highly activated by the para-nitrogen atom (vinylogous imine). The C5-chlorine is deactivated and sterically hindered, preventing double substitution.
- Workup:
 - Concentrate methanol.
 - Resuspend residue in water and extract with Ethyl Acetate.
 - Wash organic layer with brine.
 - Concentrate to yield the crude product.^[4]
- Final Purification: Recrystallization from hexanes/ether or column chromatography (Ethyl Acetate/Hexanes).

Part 3: Analytical Data & Troubleshooting

Expected Data Profile:

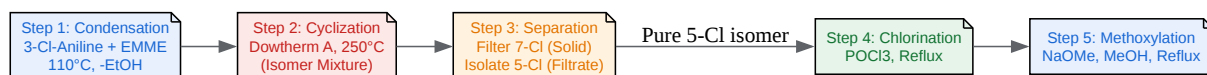
Parameter	Specification	Notes
Appearance	White to off-white solid	May darken upon air exposure.
Melting Point	70–75°C (approx)	Distinct from 7-chloro isomer.
¹ H NMR (CDCl ₃)	C4-OMe singlet (~4.0 ppm)	Key diagnostic peak.
Mass Spec (ESI)	[M+H] ⁺ = 194/196	Characteristic 3:1 Cl isotope pattern.

Troubleshooting Table:

Issue	Probable Cause	Corrective Action
Low Yield (Step 1)	Incomplete ethanol removal	Use Dean-Stark trap or higher temp to drive equilibrium.
Isomer Contamination	Poor separation of 5-Cl/7-Cl	Use preparative HPLC or rigorous chromatography. Check NMR of "purified" intermediate before chlorination.
Incomplete Methoxylation	Wet Methanol / Old NaOMe	Use freshly prepared NaOMe and anhydrous solvent. Water competes to reform 4-hydroxy compound.
Double Methoxylation	Too high temp / Excess Base	Maintain reflux at 65°C; do not use high-boiling solvents like DMF for this step.

Part 4: Process Visualization

Reaction Workflow Diagram



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Caption: Operational workflow emphasizing the separation of the 5-chloro isomer from the mother liquor.

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